molecular formula C8H10N2O B1442226 1-(5-Amino-2-methylpyridin-3-yl)ethanone CAS No. 943641-21-2

1-(5-Amino-2-methylpyridin-3-yl)ethanone

Cat. No.: B1442226
CAS No.: 943641-21-2
M. Wt: 150.18 g/mol
InChI Key: GNERKKRPIXXQDF-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H10N2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 5-position and a methyl group at the 2-position of the pyridine ring, along with an ethanone group at the 3-position. It has a molecular weight of 150.18 g/mol and a density of approximately 1.1 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methylpyridin-3-yl)ethanone typically involves the following steps:

    Starting Material: The synthesis begins with 2-methyl-5-nitropyridine as the starting material.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Acylation: The resulting 5-amino-2-methylpyridine is then subjected to acylation using acetyl chloride in the presence of a base like pyridine to introduce the ethanone group at the 3-position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methylpyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various electrophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

1-(5-Amino-2-methylpyridin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological macromolecules, while the ethanone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methylpyridin-2-yl)ethanone: Similar structure but lacks the amino group at the 5-position.

    2-Acetylpyridine: Lacks the amino and methyl groups on the pyridine ring.

    3-Acetylpyridine: Similar structure but with the acetyl group at the 3-position and no amino group.

Uniqueness

1-(5-Amino-2-methylpyridin-3-yl)ethanone is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(5-amino-2-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-8(6(2)11)3-7(9)4-10-5/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNERKKRPIXXQDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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